2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, an oxadiazole ring, an imidazole ring, and a methoxyphenyl group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the oxadiazole and imidazole intermediates. The cyclopropyl group is introduced through a cyclopropanation reaction, while the methoxyphenyl group is added via a nucleophilic substitution reaction. The final step involves coupling these intermediates under specific reaction conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include using continuous flow reactors for certain steps to improve yield and reduce reaction times. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For example, it could inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]-N-(4-methylphenyl)acetamide
- 2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]-N-(4-ethoxyphenyl)acetamide
- 2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]-N-(4-chlorophenyl)acetamide
Uniqueness
The uniqueness of 2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]-N-(4-methoxyphenyl)acetamide lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H17N5O3 |
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Molecular Weight |
339.3 g/mol |
IUPAC Name |
2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)imidazol-1-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H17N5O3/c1-24-13-6-4-12(5-7-13)19-15(23)9-22-8-14(18-10-22)16-20-17(25-21-16)11-2-3-11/h4-8,10-11H,2-3,9H2,1H3,(H,19,23) |
InChI Key |
YZIAYNDPDWOLJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=C(N=C2)C3=NOC(=N3)C4CC4 |
Origin of Product |
United States |
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